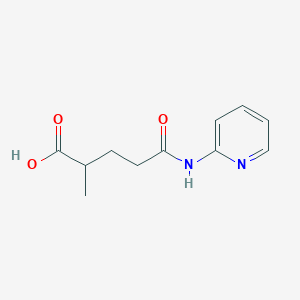

2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid

Descripción

2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid is a pyridine-derived carboxylic acid with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.25 g/mol (CAS: 799258-40-5). Its structure features a pyridin-2-ylcarbamoyl group attached to a methyl-substituted butyric acid backbone. This compound is of interest in medicinal and synthetic chemistry due to its hybrid structure, which combines a bioactive pyridine moiety with a carboxylic acid functional group.

Propiedades

IUPAC Name |

2-methyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8(11(15)16)5-6-10(14)13-9-4-2-3-7-12-9/h2-4,7-8H,5-6H2,1H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZQVPDETVJLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with 2-methyl-4-chlorobutyric acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The pyridine ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, nitration may require the use of concentrated nitric acid and sulfuric acid, while halogenation may involve the use of halogens like chlorine or bromine in the presence of a catalyst.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacological agent. Its structural features suggest that it may target specific biological pathways, making it a candidate for drug development. The interaction of the pyridine ring with proteins can modulate enzymatic activity, which is crucial for therapeutic applications.

Case Study: Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives related to 2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid. For example, compounds derived from similar structures have shown promising results against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The antiproliferative activities were assessed using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.5 |

| Compound B | HCT116 | 10.2 |

| Compound C | A549 | 12.8 |

These findings suggest that modifications to the basic structure can enhance biological activity, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

Organic Synthesis

Building Block for Complex Molecules

2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid serves as an important building block in organic synthesis. Its reactivity allows for various chemical modifications, facilitating the creation of more complex molecules with desired properties.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including the reaction of 2-aminopyridine with 2-methyl-4-chlorobutyric acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). This method is effective under mild conditions and yields high purity products suitable for further applications .

Biological Studies

Mechanism of Action

Understanding the mechanism of action is critical for evaluating the therapeutic potential of 2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid. The compound's interactions with biological macromolecules such as proteins and nucleic acids can elucidate its effects on cellular processes.

Biological Interactions

The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group may form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme or receptor activity, leading to significant biological effects.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric Acid

The closest structural analog is 3-phenyl-4-(pyridin-2-ylcarbamoyl)-butyric acid (CAS: 280133-38-2), which replaces the methyl group at position 2 with a phenyl substituent. Key differences include:

| Property | 2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric Acid | 3-Phenyl-4-(pyridin-2-ylcarbamoyl)-butyric Acid |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ | C₁₆H₁₆N₂O₃ |

| Molecular Weight (g/mol) | 222.25 | 284.32 |

| Substituent at Position 3 | Methyl (-CH₃) | Phenyl (-C₆H₅) |

Key Observations :

- The methyl group in the parent compound may confer better solubility in polar solvents compared to the bulkier phenyl derivative .

Other Butyric Acid Derivatives

Butyric acid derivatives, such as propionic acid and acetic acid , are simpler carboxylic acids frequently studied in fermentation and metabolic pathways (e.g., volatile fatty acid production in anaerobic reactors) . However, these lack the pyridin-2-ylcarbamoyl moiety, limiting direct comparability.

Hypothetical Implications of Structural Variations

- Bioactivity : The pyridin-2-ylcarbamoyl group may enable hydrogen bonding or π-π stacking interactions in target proteins, while the phenyl/methyl substituents could modulate steric effects.

- Stability : The phenyl-substituted analog’s larger aromatic system might enhance UV stability but reduce metabolic clearance rates compared to the methyl variant.

Actividad Biológica

2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a butyric acid backbone with a pyridine ring and a carbamoyl group. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that 2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains.

- Antifibrotic Effects : Similar compounds have demonstrated the ability to inhibit collagen expression, suggesting a potential role in treating fibrotic diseases.

- Anti-inflammatory Activity : Initial studies suggest that it may modulate inflammatory pathways.

The biological activity of 2-Methyl-4-(pyridin-2-ylcarbamoyl)-butyric acid is believed to involve several mechanisms:

- Inhibition of Collagen Synthesis : Related compounds have been found to reduce hydroxyproline levels, indicating decreased collagen production in fibroblasts.

- Modulation of Enzymatic Activity : It may act on specific enzymes involved in metabolic pathways, similar to other pyridine derivatives .

Case Studies and Experimental Data

-

Antimicrobial Activity :

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL Pseudomonas aeruginosa 100 µg/mL - Fibrosis Studies :

- Inflammatory Response :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.